molecular formula C27H22Cl4P2 B3045798 (Propane-1,3-diyl)bis[bis(4-chlorophenyl)phosphane] CAS No. 114076-81-2

(Propane-1,3-diyl)bis[bis(4-chlorophenyl)phosphane]

Cat. No.: B3045798
CAS No.: 114076-81-2
M. Wt: 550.2 g/mol
InChI Key: WOLGKQFYOHMMMG-UHFFFAOYSA-N
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Description

(Propane-1,3-diyl)bis[bis(4-chlorophenyl)phosphane] is an organophosphorus compound with the molecular formula C27H22Cl4P2 and a molecular weight of 550.2 g/mol. This compound is characterized by the presence of two bis(4-chlorophenyl)phosphane groups connected by a propane-1,3-diyl linker. It is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propane-1,3-diyl)bis[bis(4-chlorophenyl)phosphane] typically involves the reaction of bis(4-chlorophenyl)phosphane with propane-1,3-diyl dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of (Propane-1,3-diyl)bis[bis(4-chlorophenyl)phosphane] follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(Propane-1,3-diyl)bis[bis(4-chlorophenyl)phosphane] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane groups to phosphine.

    Substitution: The chlorine atoms in the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(Propane-1,3-diyl)bis[bis(4-chlorophenyl)phosphane] has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (Propane-1,3-diyl)bis[bis(4-chlorophenyl)phosphane] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through its phosphane groups, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve modulation of signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-chlorophenyl)phosphane: Lacks the propane-1,3-diyl linker.

    (Propane-1,3-diyl)bis[bis(phenyl)phosphane]: Similar structure but without chlorine atoms.

Uniqueness

(Propane-1,3-diyl)bis[bis(4-chlorophenyl)phosphane] is unique due to the presence of both the propane-1,3-diyl linker and the bis(4-chlorophenyl)phosphane groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-bis(4-chlorophenyl)phosphanylpropyl-bis(4-chlorophenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22Cl4P2/c28-20-2-10-24(11-3-20)32(25-12-4-21(29)5-13-25)18-1-19-33(26-14-6-22(30)7-15-26)27-16-8-23(31)9-17-27/h2-17H,1,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLGKQFYOHMMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1P(CCCP(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22Cl4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601327
Record name (Propane-1,3-diyl)bis[bis(4-chlorophenyl)phosphane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114076-81-2
Record name (Propane-1,3-diyl)bis[bis(4-chlorophenyl)phosphane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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